Molecular Architecture Comparison: C2-Oxygenated Glycerol Core Versus Simple Bis(bromomethyl)benzenes
CAS 35995-55-2 possesses a central ether oxygen atom at the C2 position of the 1,3-dibromopropane backbone, a structural feature enabling orthogonal deprotection and subsequent functionalization. In contrast, 1,4-bis(bromomethyl)benzene (CAS 623-24-5) lacks this oxygen handle entirely, fundamentally restricting its utility in glycerol-derived scaffold synthesis [1]. The presence of a hydrogen bond acceptor (HBA count = 1) in the target compound, absent in simple bis(bromomethyl)benzenes (HBA count = 0), confers differentiable physicochemical and reactivity properties [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 1 HBA (ether oxygen at C2 position) |
| Comparator Or Baseline | 1,4-Bis(bromomethyl)benzene: 0 HBA |
| Quantified Difference | Δ = 1 HBA; distinct functional group architecture |
| Conditions | Computed molecular descriptors (PubChem) |
Why This Matters
The C2 oxygen enables post-alkylation deprotection to reveal a secondary alcohol for further conjugation, a capability absent in bis(bromomethyl)benzene analogs and essential for constructing glycerol-based pharmacophores.
- [1] PubChem. 1,4-Bis(bromomethyl)benzene. Compound Summary, CID 74530. National Center for Biotechnology Information. View Source
- [2] PubChem. (((1,3-Dibromopropan-2-yl)oxy)methyl)benzene. Compound Summary, CID 561824. National Center for Biotechnology Information. View Source
